(R)-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride
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Overview
Description
®-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride is a chemical compound that features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride typically involves the construction of the spirocyclic framework. One common method is the [2,3]-Stevens rearrangement, which is used to form the 6-azaspiro[4.5]decane skeleton . This reaction involves the rearrangement of a quaternary ammonium salt under basic conditions to yield the desired spirocyclic product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
®-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
®-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Medicine: This compound is of interest in drug design and development, particularly for its potential to interact with biological targets in a specific manner.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Halichlorine: A marine alkaloid with a similar spirocyclic structure, known for its biological activity.
Pinnaic Acid: Another marine alkaloid with a related structure, used in biochemical research.
Uniqueness
®-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride is unique due to its specific spirocyclic arrangement and the presence of a carboxylic acid functional group. This combination of features makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H18ClNO2 |
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Molecular Weight |
219.71 g/mol |
IUPAC Name |
(4R)-2-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c12-9(13)8-6-11-7-10(8)4-2-1-3-5-10;/h8,11H,1-7H2,(H,12,13);1H/t8-;/m1./s1 |
InChI Key |
RNFMTDMUQUUXFS-DDWIOCJRSA-N |
Isomeric SMILES |
C1CCC2(CC1)CNC[C@@H]2C(=O)O.Cl |
Canonical SMILES |
C1CCC2(CC1)CNCC2C(=O)O.Cl |
Origin of Product |
United States |
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